(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F6N3OS and its molecular weight is 433.37. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Material Synthesis
The compound shows potential in the synthesis of materials with significant optical properties. For example, Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing remarkable Stokes' shift and the ability to tune quantum yields in solution, making them suitable for luminescent materials (Volpi et al., 2017).
Synthetic Methods and Chemical Properties
Ferraro et al. (2019) explored the synthesis of bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, emphasizing the use of catalysts under neat conditions, which contributes to the understanding of this compound's chemical behavior (Ferraro et al., 2019).
Fluorescence Emission and Thermally Activated Properties
Kim et al. (2016) investigated compounds like bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone for their thermally activated delayed fluorescent (TADF) properties, exhibiting high efficiency and blue emission color, which could have implications for this compound's applicability in display technologies (Kim et al., 2016).
Coordination Chemistry and Supramolecular Interactions
Campos-Gaxiola et al. (2008) focused on coordination geometry isomerism in mercury(II) complexes with tripyridylimidazole chelating ligands, contributing to the understanding of this compound's potential in coordination chemistry and the formation of complex structures through supramolecular interactions (Campos-Gaxiola et al., 2008).
Potential in Antimicrobial and Antitumor Activities
Narasimhan et al. (2011) synthesized a series of related compounds and screened them for antimicrobial and antimycobacterial activities, suggesting potential applications in medical and pharmaceutical research (Narasimhan et al., 2011).
Mechanism of Action
Target of Action
aureus (MRSA) . These bacteria are among the menacing bacterial pathogens, and novel antibiotics are urgently needed to tackle these antibiotic-resistant bacterial infections .
Mode of Action
It’s known that similar compounds interact with their targets, leading to the inhibition of bacterial growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria, making it a potential candidate for further antimicrobial studies .
Biochemical Pathways
It’s known that similar compounds inhibit the growth of planktonic gram-positive bacteria . This suggests that the compound may affect the biochemical pathways essential for the growth and survival of these bacteria .
Pharmacokinetics
It’s known that the fluorine atom in the trifluoromethyl group makes the compound more lipophilic . This could potentially enhance the compound’s bioavailability, as lipophilic drugs are generally well absorbed in the body .
Result of Action
It’s known that similar compounds are potent growth inhibitors of planktonic gram-positive bacteria . This suggests that the compound’s action results in the inhibition of bacterial growth at the molecular and cellular levels .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3OS/c19-17(20,21)13-6-12(7-14(8-13)18(22,23)24)15(28)27-5-4-26-16(27)29-10-11-2-1-3-25-9-11/h1-3,6-9H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHLLHYEUEGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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